PDGFRβ Kinase Inhibition: Orantinib Achieves 250-Fold Higher Potency Than VEGFR2, Enabling PDGFR-Specific Pathway Dissection
Orantinib exhibits the highest potency against PDGFRβ autophosphorylation among its primary targets, with a Ki of 8 nM in cell-free assays [1]. In cellular systems using NIH-3T3 cells overexpressing PDGFRβ, Orantinib inhibits PDGF-stimulated PDGFRβ tyrosine phosphorylation at minimum concentrations of 0.03–0.1 μM [2]. Critically, its PDGFRβ potency exceeds its VEGFR2 (Flk-1) potency (Ki = 2.1 μM) by a factor of approximately 260-fold [1], a selectivity gap not observed with sunitinib, which displays IC50 values of 2 nM for PDGFRβ and 80 nM for VEGFR2 (VEGFR2/PDGFRβ ratio ≈ 40:1) . Sorafenib, by comparison, exhibits IC50 values of 90 nM for VEGFR2 and 57 nM for PDGFRβ (ratio ≈ 1.6:1), and additionally inhibits Raf kinases (c-Raf IC50 = 6 nM) [3].
| Evidence Dimension | Kinase inhibition potency and selectivity (PDGFRβ vs. VEGFR2 ratio) |
|---|---|
| Target Compound Data | PDGFRβ Ki = 8 nM; VEGFR2 Ki = 2.1 μM; PDGFRβ/VEGFR2 potency ratio = 260:1 (PDGFRβ-preferring) |
| Comparator Or Baseline | Sunitinib: PDGFRβ IC50 = 2 nM, VEGFR2 IC50 = 80 nM, ratio ≈ 40:1 (PDGFRβ-preferring but less skewed); Sorafenib: PDGFRβ IC50 = 57 nM, VEGFR2 IC50 = 90 nM, ratio ≈ 1.6:1 (balanced) plus Raf inhibition |
| Quantified Difference | Orantinib VEGFR2/PDGFRβ selectivity gap (260-fold) is 6.5× larger than sunitinib (40-fold) and 160× larger than sorafenib (1.6-fold) |
| Conditions | Cell-free kinase assays (Orantinib: Ki values; Sunitinib and Sorafenib: IC50 values from comparable in vitro kinase inhibition assays) |
Why This Matters
Orantinib is the preferred reagent for isolating PDGFRβ-dependent biological processes with minimal VEGFR2 pathway interference, whereas sunitinib or sorafenib would confound interpretation due to their more balanced or VEGFR-preferring profiles.
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